molecular formula C9H9Cl2N3O B2405843 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride CAS No. 1228880-21-4

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride

Cat. No.: B2405843
CAS No.: 1228880-21-4
M. Wt: 246.09
InChI Key: BRMLOZOANYHZOD-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting oxadiazole intermediate is then treated with formaldehyde and hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown significant biological activity, including antibacterial, antifungal, and antiviral properties. It is often used in the development of new antimicrobial agents.

Medicine

In medicine, this compound is studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and anticonvulsant activities.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
  • [5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
  • [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride

Uniqueness

Compared to similar compounds, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride exhibits unique properties due to the presence of the 4-chlorophenyl group. This structural feature enhances its biological activity and makes it a more potent compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications. Continued studies on this compound will likely uncover even more uses and benefits, further solidifying its importance in the scientific community.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMLOZOANYHZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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